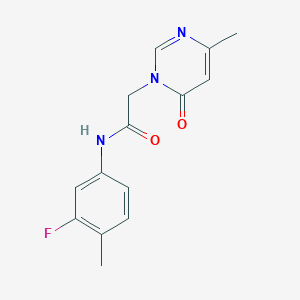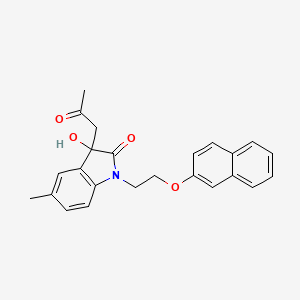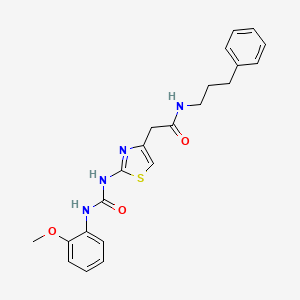
4-(2-(2-Aminophényl)éthynyl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate” is a chemical compound with the CAS Number: 159970-12-4 . It has a molecular weight of 251.28 . The IUPAC name for this compound is methyl 4-((2-aminophenyl)ethynyl)benzoate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the title compound was prepared by inducing amide bond formation between methyl 2-[(2-aminophenyl)ethynyl]benzoate and 2-[(2-acetamidophenyl)ethynyl]benzoic acid in the presence of dichlorotriphenylphosphorane .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H13NO2/c1-19-16(18)14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)17/h2-5,7-8,10-11H,17H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate” has a molecular weight of 251.28 .Mécanisme D'action
MPEB acts as a selective antagonist of the Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate receptor, which is a member of the G protein-coupled receptor family. The Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. Overactivation of the Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate receptor has been implicated in the pathogenesis of various neurological and psychiatric disorders. MPEB binds to the allosteric site of the Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate receptor, thereby inhibiting its activation by glutamate and reducing downstream signaling.
Biochemical and Physiological Effects:
MPEB has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, improving cognitive function, and reducing drug-seeking behavior in addiction models. MPEB has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in the brain. In cancer models, MPEB has been shown to inhibit the growth and proliferation of cancer cells, possibly by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
MPEB has several advantages for use in lab experiments, including its high potency and selectivity for the Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate receptor, which allows for precise modulation of receptor activity. MPEB also has good pharmacokinetic properties, making it suitable for in vivo studies. However, MPEB has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on MPEB. One area of interest is the development of more potent and selective Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate antagonists for use in the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of MPEB. Additionally, further studies are needed to determine the optimal dosing and administration of MPEB for therapeutic use.
Méthodes De Synthèse
MPEB can be synthesized through a multistep process involving several chemical reactions. The starting material for the synthesis is 4-bromo-2-nitrobenzoic acid, which is first converted to 4-bromo-2-nitrobenzyl alcohol through a reduction reaction. The alcohol is then reacted with 2-aminophenylacetylene in the presence of a palladium catalyst to form the desired product, MPEB. The final compound is obtained through a methylation reaction using methyl iodide.
Applications De Recherche Scientifique
- Le 4-(2-(2-Aminophényl)éthynyl)benzoate de méthyle a été étudié pour ses propriétés de limitation optique. Ces matériaux peuvent absorber et dissiper la lumière laser intense, protégeant ainsi les dispositifs optiques des dommages. Les chercheurs étudient son comportement optique non linéaire et ses applications potentielles dans les dispositifs de sécurité laser et les limiteurs optiques .
Matériaux à limitation optique
Safety and Hazards
The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methyl 4-[2-(2-aminophenyl)ethynyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-10-7-12(8-11-14)6-9-13-4-2-3-5-15(13)17/h2-5,7-8,10-11H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBFIZQGVFLZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfanylbenzamide](/img/structure/B2589312.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589313.png)


![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-isobutyryl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2589317.png)


